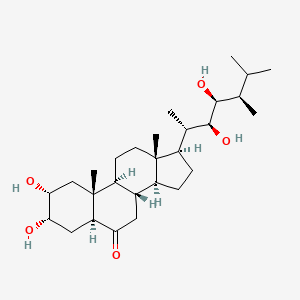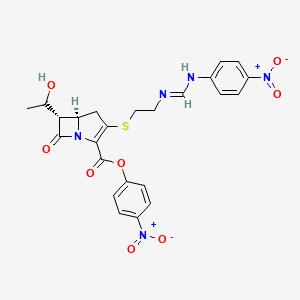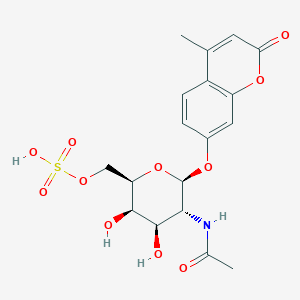
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate: is a fluorogenic substrate widely used in biochemical research. This compound is particularly significant in the study of enzyme activities, especially those related to carbohydrate metabolism. Its unique structure allows it to be used as a diagnostic tool for various lysosomal storage disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate typically involves multiple steps. The starting material is often 4-methylumbelliferone, which undergoes glycosylation with 2-acetamido-2-deoxy-beta-D-galactopyranosyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The final step involves the sulfation of the hydroxyl group at the 6-position using sulfur trioxide-pyridine complex in a solvent like pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The acetamido and sulfate groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学研究应用
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate is extensively used in scientific research:
Chemistry: It serves as a fluorogenic substrate in various assays to study enzyme kinetics and mechanisms.
Biology: It is used to investigate the activity of lysosomal enzymes, particularly in the diagnosis of lysosomal storage disorders.
Medicine: This compound is used in diagnostic tests for diseases such as Morquio syndrome.
Industry: It finds applications in the quality control of enzyme preparations and in the development of new pharmaceuticals.
作用机制
The compound acts as a substrate for specific enzymes, such as galactose-6-sulfate sulphatase. When the enzyme acts on the substrate, it cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. The fluorescence can be measured to quantify enzyme activity. This mechanism is crucial for diagnosing and studying various metabolic disorders .
相似化合物的比较
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Used as a fluorogenic substrate for N-acetyl-alpha-D-glucosaminidase.
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside: Utilized in studying chitinase activity.
4-Methylumbelliferyl beta-D-galactopyranoside-6-sulfate sodium salt: Another fluorogenic substrate for galactose-6-sulfate sulphatase.
Uniqueness
What sets 4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate apart is its specific application in diagnosing Morquio syndrome and its high sensitivity as a fluorogenic substrate. Its unique structure allows for precise and accurate measurement of enzyme activities, making it invaluable in both research and clinical settings.
属性
分子式 |
C18H21NO11S |
|---|---|
分子量 |
459.4 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C18H21NO11S/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26)/t13-,15-,16+,17-,18-/m1/s1 |
InChI 键 |
FEMWMNCEGXUBRL-SOVHRIKKSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)NC(=O)C |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


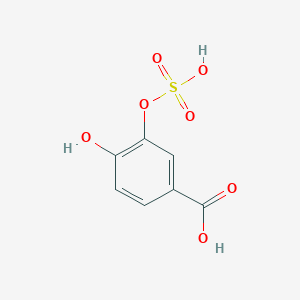
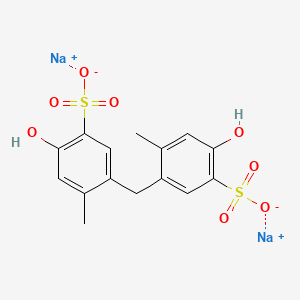
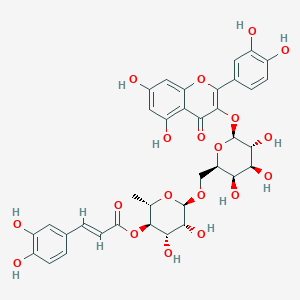
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
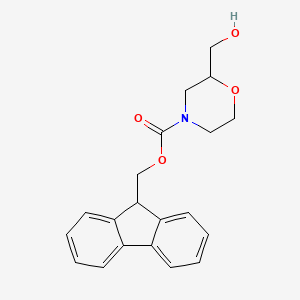
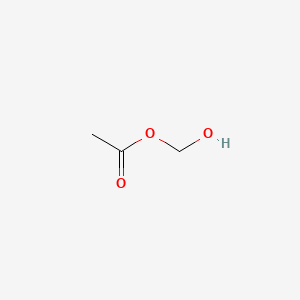
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)

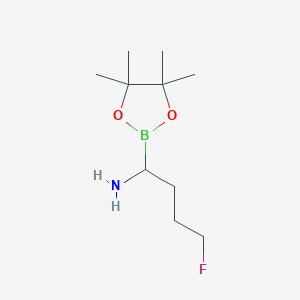
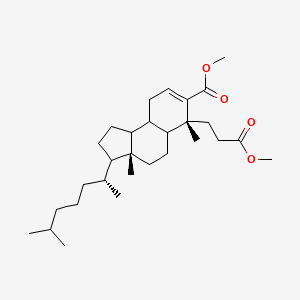
![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
